Methyl 6-oxocyclohex-1-ene-1-carboxylate Methyl 6-oxocyclohex-1-ene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 52784-37-9
VCID: VC3850284
InChI: InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4H,2-3,5H2,1H3
SMILES: COC(=O)C1=CCCCC1=O
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

Methyl 6-oxocyclohex-1-ene-1-carboxylate

CAS No.: 52784-37-9

Cat. No.: VC3850284

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-oxocyclohex-1-ene-1-carboxylate - 52784-37-9

Specification

CAS No. 52784-37-9
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name methyl 6-oxocyclohexene-1-carboxylate
Standard InChI InChI=1S/C8H10O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4H,2-3,5H2,1H3
Standard InChI Key CJTBWDJSTLSONF-UHFFFAOYSA-N
SMILES COC(=O)C1=CCCCC1=O
Canonical SMILES COC(=O)C1=CCCCC1=O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Methyl 6-oxocyclohex-1-ene-1-carboxylate belongs to the class of cyclohexene derivatives, featuring a six-membered ring with one double bond. The molecule’s planar geometry is disrupted by the ketone and ester groups, introducing torsional strain and influencing its reactivity. The SMILES notation COC(=O)C1=CCCCC1=OCOC(=O)C1=CCCCC1=O illustrates the ester group (COC(=O)COC(=O)) at position 1 and the ketone (=O=O) at position 6 . X-ray crystallographic studies of related compounds, such as methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate, reveal that such systems often adopt chair-like conformations in the solid state, with substituents occupying equatorial positions to minimize steric hindrance .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H10O3C_8H_{10}O_3
Molecular Weight154.16 g/mol
IUPAC NameMethyl 6-oxocyclohexene-1-carboxylate
SMILESCOC(=O)C1=CCCCC1=OCOC(=O)C1=CCCCC1=O
InChI KeyCJTBWDJSTLSONF-UHFFFAOYSA-N

Spectroscopic Characterization

Infrared (IR) spectroscopy of methyl 6-oxocyclohex-1-ene-1-carboxylate reveals strong absorption bands at approximately 1720 cm1^{-1} and 1680 cm1^{-1}, corresponding to the ester carbonyl (C=OC=O) and cyclohexenone ketone (C=OC=O), respectively . Nuclear magnetic resonance (NMR) data for analogous compounds, such as methyl 1-methyl-6-oxocyclohex-2-ene-1-carboxylate, show distinct signals for the methyl ester (δ\delta 3.6–3.8 ppm in 1H^1H NMR) and the cyclohexenone protons (δ\delta 5.5–6.5 ppm for olefinic protons) . Mass spectrometry typically displays a molecular ion peak at m/zm/z 154, consistent with the molecular weight .

Synthesis and Derivatives

Synthetic Routes

The synthesis of methyl 6-oxocyclohex-1-ene-1-carboxylate often begins with cyclohexenone precursors. One approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. For example, reacting 1,3-butadiene with methyl acrylate yields a cyclohexene intermediate, which is subsequently oxidized to introduce the ketone group . Alternative methods include the Baeyer-Villiger oxidation of substituted cyclohexanones, though this route is less common due to competing side reactions .

A recent advancement involves the use of photochemical dimerization. Irradiating methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate with UV light produces cyclobutane dimers, demonstrating the compound’s potential in topochemical reactions . While this study focused on a derivative, the methodology could be adapted for synthesizing methyl 6-oxocyclohex-1-ene-1-carboxylate analogs.

Structural Derivatives

Modifying the ester or ketone groups expands the compound’s utility. For instance:

  • Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate (CAS 108161-73-5) introduces a hydroxyl group at position 2, enhancing hydrogen-bonding capacity .

  • Ethyl 2-methyl-6-oxocyclohex-1-ene-1-carboxylate (CAS MFCD34601774) replaces the methyl ester with an ethyl group, altering solubility and reactivity .

Table 2: Comparative Analysis of Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Methyl 6-oxocyclohex-1-ene-1-carboxylateC8H10O3C_8H_{10}O_3154.16Ester, ketone
Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylateC8H10O4C_8H_{10}O_4170.16Ester, ketone, hydroxyl
Ethyl 2-methyl-6-oxocyclohex-1-ene-1-carboxylateC10H14O3C_{10}H_{14}O_3182.22Ester, ketone, methyl

Applications in Organic Synthesis

Pharmaceutical Intermediates

Methyl 6-oxocyclohex-1-ene-1-carboxylate serves as a precursor in synthesizing biologically active molecules. Its cyclohexenone moiety is a key building block for terpenoids and steroid analogs. For example, it has been used in the synthesis of strigolactones, plant hormones that regulate symbiotic relationships with fungi . The compound’s ability to undergo Michael additions and aldol condensations makes it valuable for constructing complex polycyclic systems .

Materials Science

In polymer chemistry, the compound’s conjugated system facilitates radical polymerization, yielding materials with tailored thermal and mechanical properties. Derivatives like methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate (CAS 75100-65-1) have been explored as cross-linking agents in epoxy resins .

Physicochemical Properties

Solubility and Stability

Methyl 6-oxocyclohex-1-ene-1-carboxylate is sparingly soluble in water (\approx 1.2 mg/mL at 25°C) but miscible with polar organic solvents like ethanol and acetone. The compound is stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions, yielding 6-oxocyclohex-1-ene-1-carboxylic acid .

Thermodynamic Data

Differential scanning calorimetry (DSC) reveals a melting point of approximately 45–48°C and a decomposition temperature above 200°C. The LogP value (octanol-water partition coefficient) of 1.2 indicates moderate lipophilicity, favoring membrane permeability in drug design .

Future Directions

Future research should prioritize:

  • Green Synthesis: Developing catalytic methods to reduce waste in large-scale production.

  • Biological Screening: Evaluating the compound’s antimicrobial or anticancer potential.

  • Advanced Materials: Exploring its use in photo-responsive polymers or organic semiconductors.

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